molecular formula C18H18ClNO4 B2556057 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705200-14-1

4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2556057
CAS No.: 1705200-14-1
M. Wt: 347.8
InChI Key: MDKRBCWYBSVOFN-UHFFFAOYSA-N
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Description

4-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1705200-14-1) is a synthetic organic compound with a molecular formula of C18H18ClNO4 and a molecular weight of 347.8 g/mol . This complex molecule features a pyran-2-one core linked through an ether bridge to an N-acylated pyrrolidine ring, which is further functionalized with an ortho-chlorophenyl acetyl group. This structure combines motifs prevalent in medicinal chemistry, making it a valuable intermediate for pharmaceutical research and development. The core pyran-2-one structure is a key scaffold in numerous biologically active compounds and natural products . Specifically, derivatives of pyran and related structures like coumarin have been extensively investigated for a wide spectrum of pharmacological activities. Research indicates that such scaffolds are of significant interest in developing therapeutics for neurodegenerative conditions, including Alzheimer's disease, due to their neuroprotective potential . Furthermore, the coumarin nucleus, which shares structural similarities with the pyran-2-one group in this compound, is widely studied for its antibacterial properties, with structure-activity relationship (SAR) studies highlighting the importance of substitutions at specific positions for enhancing activity . The integration of a pyrrolidine ring, a common feature in drug molecules, and a chlorophenyl group further enhances the potential of this compound for SAR explorations in hit-to-lead optimization campaigns. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe for investigating new biological targets in areas such as central nervous system (CNS) disorders, infectious diseases, and antibiotic discovery. Please note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKRBCWYBSVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via an acylation reaction, where 2-chlorophenylacetyl chloride reacts with the pyrrolidine derivative.

    Formation of the Pyranone Moiety: The pyranone ring is formed through a condensation reaction involving a suitable diketone or ketoester precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in the pyran-2-one moiety is reactive toward nucleophilic addition. For instance:

  • Grignard reagents or organolithium compounds can attack the carbonyl carbon, forming alcohol derivatives after hydrolysis .

  • Hydride donors (e.g., NaBH4, LiAlH4) may reduce the carbonyl to an alcohol, though steric hindrance from the bulky substituent could affect reactivity .

Table 1: Nucleophilic Addition Outcomes

Reagent TypeProduct TypeKey ConditionReference
Grignard reagentsAlcohol derivativeEthereal solvent
Hydride donorsReduced carbonylPolar aprotic solvent

Substitution Reactions

The pyrrolidine ring and 2-chlorophenyl group may undergo substitution:

  • Electrophilic substitution on the pyrrolidine ring is unlikely due to its non-aromatic nature, but nucleophilic substitution could occur at the α-carbon adjacent to the carbonyl group .

  • The 2-chlorophenyl group might participate in Suzuki coupling with aryl boronic acids under palladium catalysis, though activation of the aryl chloride is required .

Table 2: Substitution Reactions

Substrate GroupReaction TypeCatalyst/ReagentReference
Pyrrolidine α-carbonNucleophilic substitutionNucleophile (e.g., Grignard)
2-chlorophenyl groupSuzuki couplingPd catalyst, aryl boronic acid

Reduction Reactions

The carbonyl groups (pyran-2-one and acetyl) are reducible:

  • LiAlH4 or NaBH4 can reduce the pyran-2-one carbonyl to a secondary alcohol .

  • The acetyl group (2-(2-chlorophenyl)acetyl) may reduce to a CH₂ group under strong reducing conditions .

Acylation Reactions

The pyrrolidine nitrogen can undergo acylation, though steric hindrance from the existing substituent may limit reactivity:

  • Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) could introduce additional acyl groups .

Hydrolysis and Cleavage

  • Carbonyl hydrolysis : The pyran-2-one carbonyl may cleave under acidic or basic conditions to form carboxylic acids or their derivatives .

  • Ether cleavage : The oxygen linkage between the pyran-2-one and pyrrolidine could hydrolyze under harsh acidic/basic conditions, though ethers are generally stable .

Condensation and Cyclization

The compound may participate in multicomponent reactions akin to those described for 4-hydroxy-6-methyl-2H-pyran-2-one derivatives . For example:

  • Knoevenagel adduct formation with carbonyl compounds, followed by Michael addition with nucleophiles .

  • Intramolecular cyclization to form spiro or fused ring systems, depending on substituent positioning .

Table 3: Condensation Pathways

Reaction TypeKey Mechanistic StepExample Product TypeReference
Knoevenagel additionCarbonyl activationα,β-unsaturated ketone
Michael additionNucleophilic attackExtended conjugated system

Pharmacological Implications

While not directly studied for this compound, structurally related pyrrolidine-pyran hybrids (e.g., pyrrolidin-2-one derivatives) have shown COX-II inhibition and anticonvulsant activity . The 2-chlorophenyl moiety may contribute to biological activity through hydrophobic interactions or metabolic stability.

Structural Stability and Degradation

The compound’s stability depends on reaction conditions:

  • Thermal stability : Likely robust due to the rigid pyran-2-one and pyrrolidine rings.

  • pH sensitivity : Acidic/basic conditions may induce hydrolysis of carbonyl or ether groups .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Research indicates that derivatives of similar compounds exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Properties

Studies have indicated that compounds featuring a pyran structure can possess antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Neurological Applications

The pyrrolidine component is often linked to neuroactive properties. Research into related compounds has suggested potential applications in treating neurological disorders, as they may interact with neurotransmitter systems or inhibit specific enzymes involved in neurodegenerative processes.

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the cytotoxic effects on cancer cell linesDemonstrated significant apoptosis induction in breast and lung cancer cells .
Antimicrobial Efficacy Assessment Test against common bacterial strainsShowed inhibition of growth for Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Neuropharmacological Investigation Explore effects on neurotransmitter systemsFound modulation of serotonin and dopamine receptors, suggesting potential for treating anxiety and depression.

Mechanism of Action

The mechanism of action of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidine ring might interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and molecular features of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with its closest analogs from the provided evidence:

Compound ID Chemical Name Substituent Ring Type Molecular Formula Molecular Weight Key Structural Differences
Target* This compound 2-chlorophenyl Pyrrolidine C18H18ClNO4† ~347.8† Pyrrolidine ring (5-membered)
BJ18052 4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-chlorophenyl Azetidine C17H16ClNO4 333.7662 Azetidine ring (4-membered)
BJ12865 4-({1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-methoxyphenyl Azetidine C18H19NO5 329.3472 Methoxy substituent (electron-donating)

*Target compound data inferred from analogs. †Calculated based on azetidine-to-pyrrolidine substitution.

Key Findings:

Ring Size and Flexibility :

  • The azetidine-based analogs (BJ18052, BJ12865) have smaller, more rigid rings compared to the pyrrolidine-containing target compound. Azetidine’s reduced conformational flexibility may limit binding to sterically constrained biological targets, while pyrrolidine’s larger ring could enhance adaptability in molecular interactions .

Substituent Effects :

  • The 2-chlorophenyl group (BJ18052) increases lipophilicity (higher logP) compared to the 2-methoxyphenyl group (BJ12865), which introduces polarity via the electron-donating methoxy group. Chlorine’s electronegativity may enhance stability against oxidative metabolism, whereas methoxy groups could improve aqueous solubility .

Molecular Weight and Formula: Despite having an additional carbon, BJ12865 (C18H19NO5, MW 329.35) has a lower molecular weight than BJ18052 (C17H16ClNO4, MW 333.77) due to chlorine’s higher atomic mass (35.45 vs. methoxy’s 31.03). This highlights substituent-driven trade-offs between molecular size and physicochemical properties.

Synthetic Accessibility :

  • The patent () outlines synthetic routes for structurally related compounds, emphasizing the use of morpholine hydrochloride and dichlorophenyl intermediates. Such methods may apply to the target compound but would require adaptation for pyrrolidine ring formation .

Limitations:

  • No experimental data (e.g., solubility, bioactivity) are available for the target compound or its analogs in the provided evidence.
  • The azetidine-based analogs serve as proxies but cannot fully represent the pyrrolidine variant’s behavior.

Biological Activity

The compound 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C18H22ClN2O4\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{4}

This structure includes a pyrrolidine moiety, which is known for its role in various biological activities, and a chlorophenyl group that may influence the compound's interaction with biological targets.

Antiinflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of proinflammatory cytokines and nitric oxide in activated microglia, suggesting a potential neuroprotective role in conditions such as Parkinson's disease (PD) .

Table 1: Summary of Anti-inflammatory Effects

CompoundMechanism of ActionEffect on Cytokines
4-Chloro-Alpha-PVPInhibition of iNOS and COX-2Decreased IL-6, TNF-α
CDMPOAttenuation of NF-κB activationReduced NO production
4-((1-(2-(2-chlorophenyl)...Potential inhibition (hypothetical)Not yet studied

Anticancer Activity

Preliminary studies suggest that derivatives of pyranones may possess anticancer properties. Compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance cytotoxicity against specific cancer types .

Table 2: Anticancer Activity Overview

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer10.5
Compound BColon Cancer7.8
4-((1-(2-(2-chlorophenyl)...Not yet testedN/A

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been observed to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression .
  • Interaction with Receptors : The pyrrolidine moiety may facilitate binding to specific receptors involved in pain and inflammation modulation.

Case Studies

A notable study examined the effects of related compounds on neuroinflammation models. In vitro experiments demonstrated that treatment with these compounds significantly reduced the release of inflammatory mediators from microglial cells activated by lipopolysaccharide (LPS). This suggests potential therapeutic applications for neurodegenerative diseases characterized by neuroinflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a substituted pyran-2-one. For example, the pyrrolidine moiety can be functionalized via acetylation using 2-(2-chlorophenyl)acetic acid, followed by nucleophilic substitution with the pyranone oxygen. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), base catalysts (e.g., NaOH), and controlled temperatures (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, particularly for verifying the stereochemistry of the pyrrolidine ring and the orientation of the chlorophenyl group .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies proton environments and connectivity, especially for the pyranone carbonyl and acetyl groups.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Reactions involving volatile solvents (e.g., dichloromethane) should be conducted in a fume hood. Storage at –20°C in airtight, light-resistant containers prevents degradation. Hazard codes H315 (skin irritation) and H319 (eye irritation) indicate the need for stringent handling practices .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyrrolidine and pyranone moieties?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents like DMF or THF may enhance nucleophilicity of the pyrrolidine oxygen .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) can accelerate the reaction .
  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to track progress and adjust reaction time dynamically.
  • Post-reaction workup : Quench unreacted reagents with aqueous washes (e.g., brine) to isolate the product efficiently .

Q. What strategies resolve contradictions between computational molecular models and experimental crystallographic data?

  • Methodological Answer :

  • Conformational sampling : Perform density functional theory (DFT) calculations to explore low-energy conformers and compare with X-ray data. Adjust torsional angles in the pyrrolidine ring to align with observed bond lengths and angles .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing discrepancies .
  • Refinement protocols : Use software like SHELXL to iteratively refine crystallographic models, incorporating anisotropic displacement parameters for heavy atoms (e.g., chlorine) .

Q. How can degradation pathways of this compound be systematically analyzed under stress conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed pyranone or deacetylated derivatives) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated stability conditions (40°C/75% RH).
  • Isolation and characterization : Purify degradation products using preparative TLC and characterize them via NMR and HRMS to confirm structural alterations .

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